This compound belongs to the class of pyrrolo[3,2-b]pyridines, which are nitrogen-containing heterocycles. The presence of both pyrrole and pyridine rings in its structure contributes to its distinctive chemical properties and biological activities. It is classified as an amine due to the presence of the amino group (-NH) attached to the pyridine ring.
The synthesis of N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine can be achieved through various methods, often involving multi-step reactions. One common approach involves:
For example, a generalized synthetic route might involve the reaction of a substituted pyrrole with a pyridine precursor, followed by methylation to yield N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine can be described as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which help confirm the arrangement of atoms and the presence of functional groups.
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine largely depends on its interactions with biological targets. Preliminary studies suggest that it may function as an inhibitor for certain kinases or enzymes involved in cellular signaling pathways.
Research indicates that derivatives of pyrrolo[3,2-b]pyridines may exhibit inhibitory effects against specific protein kinases associated with cancer progression and other diseases. The exact mechanism often involves binding to the active site or allosteric sites on these proteins, disrupting their normal function.
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine has several scientific applications:
The compound is systematically named N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine according to IUPAC conventions, reflecting its core bicyclic heteroaromatic system and substituents. Its molecular formula is C₉H₁₁N₃, with a molecular weight of 161.21 g/mol [1] [3]. The CAS Registry Number 131084-54-3 provides a unique identifier for chemical databases and commercial catalogs [3] [4]. Alternative designations include:
Table 1: Chemical Identifiers of N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine
Identifier Type | Value |
---|---|
IUPAC Name | N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine |
Molecular Formula | C₉H₁₁N₃ |
Molecular Weight | 161.21 g/mol |
CAS Registry Number | 131084-54-3 |
Canonical SMILES | CN(C)C₁=NC₂=C(C=C₁)NC=C₂ |
InChI Key | XTXUDUUPOZHIMK-UHFFFAOYSA-N |
The molecular architecture comprises a bicyclic 6-5 fused ring system featuring a pyridine ring fused with a pyrrole moiety. The fusion occurs between pyridine positions [3,2] and pyrrole positions [b], creating a planar, π-conjugated scaffold [1] [7]. Key structural characteristics include:
This topology enables significant electron donation from the dimethylamino group into the electron-deficient pyridine ring, modulating the compound’s electronic profile for potential pharmacophore applications.
Tautomerism in this system centers on the proton mobility at the pyrrolic nitrogen (N1). The 1H-tautomer (e.g., CN(C)C₁=NC₂=C(C=C₁)NC=C₂) dominates, with N1–H bonding stabilizing the system via intramolecular hydrogen bonding potential [7] [8]:
Table 2: Key Tautomeric and Resonance Features
Feature | Structural Implication | Stabilization Energy Contributor |
---|---|---|
1H-Tautomer Dominance | Proton at pyrrolic N1 (not N7) | Intramolecular H-bond potential, aromaticity |
Resonance Hybrids | Bond length equalization in fused rings | 10-π-electron delocalization |
Dimethylamino Conjugation | Electron donation into pyridine ring | Mesomeric effect (+M), reduced ring electron deficiency |
The pyrrolopyridine system has six possible nitrogen-position isomers, with N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine exhibiting distinct properties from regioisomers like pyrrolo[2,3-b]pyridine or pyrrolo[3,4-c]pyridine [2] [6] [10]:
Isomeric differences profoundly impact bioactivity:
Table 3: Comparative Analysis of Pyrrolopyridine Isomers
Isomer Type | Key Structural Feature | Electronic Profile | Exemplar Bioactivity |
---|---|---|---|
1H-pyrrolo[3,2-b]pyridine | Pyridinic N at position 6 | Electron-deficient at C7; C5 activated by -NR₂ | Kinase inhibition (theoretical) |
1H-pyrrolo[2,3-b]pyridine | Pyridinic N at position 3 | Electron-deficient at C2/C4; C6 nucleophilic | FDA-approved kinase inhibitors |
1H-pyrrolo[3,4-c]pyridine | Pyridinic N at position 5; pyrrolic N at position 2 | Non-aromatic character at fusion bond | GPR119 agonism (antidiabetic) |
Isomeric purity is critical:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1